molecular formula C5H8ClN5S B2802598 2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride CAS No. 1216696-77-3

2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride

Cat. No.: B2802598
CAS No.: 1216696-77-3
M. Wt: 205.66
InChI Key: ABQHTRBCAAVSLE-UHFFFAOYSA-N
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Description

2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This reaction leads to the formation of the triazole ring on the thiadiazole scaffold. The process can be optimized by varying the reaction temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5S.ClH/c6-2-1-4-9-10-3-7-8-5(10)11-4;/h3H,1-2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQHTRBCAAVSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C2N1N=C(S2)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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